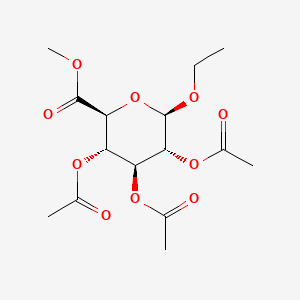
Methyl-(2S,3S,4S,5R,6R)-3,4,5-Triacetyloxy-6-ethoxyoxane-2-carboxylat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, also known as Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate, is a useful research compound. Its molecular formula is C15H22O10 and its molecular weight is 362.331. The purity is usually 95%.
BenchChem offers high-quality Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Kristallpolymorphie-Forschung
Die Verbindung wurde in der Untersuchung der Kristallpolymorphie verwendet . Zwei polymorphe Formen wurden aufgeklärt und durch DSC, PXRD und Einkristallanalyse vollständig charakterisiert . Diese Forschung ist bedeutsam für die Bestimmung der Stabilität der Verbindungen als Materialien .
Synthese von Terpenylestern
Diese Verbindung wurde bei der einfachen Synthese von Terpenyl-2,3,4-Tri-O-Acetyl-α-D-Glucuronid-Methylestern verwendet . Die vorherrschende α-Selektivität an der Anomerposition wird durch einen Übergangszustand verursacht, bei dem die Nachbarschaftsgruppenbeteiligung der Methoxycarbonylgruppe an C-6 das Oxonium-Zwischenprodukt stabilisiert .
Herstellung von anionischen Tensiden
Phosphorylierte Derivate dieser Verbindung haben sich als wertvoll für die Herstellung von anionischen Tensiden erwiesen . Diese Anwendung ist besonders nützlich im Bereich der Industriechemie.
Substrat für Inositol-Synthase
Die Verbindung wurde als Substrat für die Inositol-Synthase verwendet . Diese Anwendung ist besonders relevant im Bereich der Enzymologie und Stoffwechselstudien.
Antibakterielle Eigenschaften
Derivate dieser Verbindung, wie Kaempferol-3-O-[3-O-Acetyl-6-O-(E)-p-Cumaroyl]-b-d-Glucopyranosid, erwiesen sich in vitro als wirksam gegen Candida-Arten . Dies deutet auf mögliche Anwendungen bei der Entwicklung neuer antimikrobieller Wirkstoffe hin.
Arzneimittelstoffwechsel
Es ist bekannt, dass viele Arzneimittel während des Arzneimittelstoffwechsels in der Leber einer Glucuronidierung unterzogen werden, um die Ausscheidung im Urin zu erleichtern . Diese Verbindung hat daher potenzielle Anwendungen in der Untersuchung von Arzneimittelstoffwechsel und Entgiftungsprozessen.
Eigenschaften
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-ethoxyoxane-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O10/c1-6-21-15-13(24-9(4)18)11(23-8(3)17)10(22-7(2)16)12(25-15)14(19)20-5/h10-13,15H,6H2,1-5H3/t10-,11-,12-,13+,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWYBDXQVVNLNJG-XOBFJNJYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(C(O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O10 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10661666 |
Source


|
| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77392-66-6 |
Source


|
| Record name | Ethyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10661666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[5-Chloro-2-(2,4-dichlorophenoxy)phenylethanone]-d2 Major](/img/structure/B562490.png)
![tert-butyl N-[2-(dimethylamino)ethyl]carbamate](/img/structure/B562494.png)
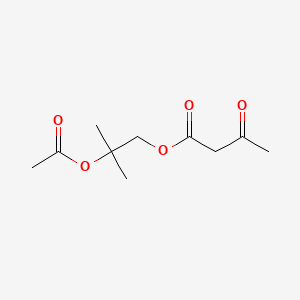
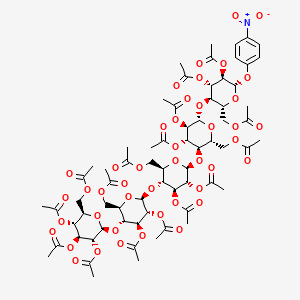


![2-[Methyl-1-(4-methoxyphenyl)methoxy]propyl-4'-nitrophenyl Carbonate](/img/structure/B562502.png)
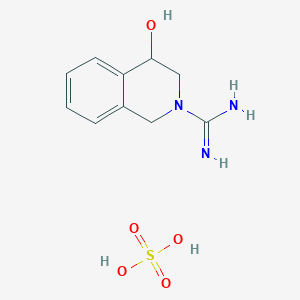
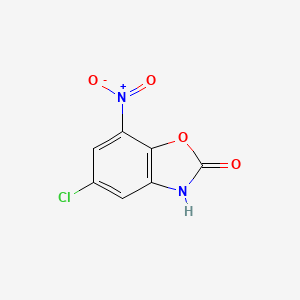
![4-{[(p-Fluorophenyl)imino]methyl}phenol-d4](/img/structure/B562506.png)

![Pyrrolo[1,2-a]pyrazine, 6-methyl-(9CI)](/img/structure/B562509.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-[(3-Acetoxy-2-methylbenzoyl)amino]-4-phenythiobutyl]-decahydro-N-(2-hydroxy-1,1-dimethylethyl)-3-isoquinolinecarboxamide](/img/structure/B562510.png)
![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-phenythiobutyl]-decahydro-3-isoquinolinecarboxylic Acid](/img/structure/B562511.png)
